(Decahydro-naphthalen-1-YL)-acetic acid
Description
Contextualization within Bicyclic Carboxylic Acid Chemistry
Bicyclic carboxylic acids are a class of organic compounds that feature a carboxylic acid functional group attached to a bicyclic alkane framework. These molecules are of significant interest in medicinal chemistry and materials science due to their rigid structures, which can be used to control the spatial orientation of functional groups. The decahydronaphthalene (B1670005) framework of (Decahydro-naphthalen-1-YL)-acetic acid provides a robust and sterically defined scaffold.
The chemical properties of this compound are dictated by the interplay between the lipophilic decahydronaphthalene core and the hydrophilic carboxylic acid group. The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The reactivity of this group can be influenced by the steric hindrance imposed by the bulky bicyclic system.
Significance of Decahydronaphthalene Scaffolds in Advanced Organic Synthesis
The decahydronaphthalene skeleton is a prevalent structural motif in a wide array of natural products, including steroids, terpenes, and alkaloids. Its rigid, chair-chair conformation in the trans isomer and the conformationally mobile cis isomer provide a versatile platform for the stereocontrolled synthesis of complex molecules. The use of decahydronaphthalene derivatives allows chemists to construct intricate three-dimensional architectures with high precision.
Decahydronaphthalene itself is utilized as a high-boiling solvent and has been explored for applications in fuel cells due to its high hydrogen storage capacity. schultzchem.comdynovacn.com In the realm of advanced organic synthesis, functionalized decahydronaphthalenes serve as crucial intermediates. For instance, aryldihydronaphthalene derivatives are important precursors for a variety of bioactive compounds and functional materials. nih.gov The synthesis of such scaffolds often involves powerful chemical transformations like the Diels-Alder reaction to construct the fused ring system. nih.gov
Overview of Academic Research Areas Pertaining to Fused Alicyclic Carboxylic Acids
Research into fused alicyclic carboxylic acids, a category that includes this compound, is driven by their potential in various scientific domains. One area of focus is the development of new synthetic methodologies to access these complex structures with high stereoselectivity. The conformational properties of these systems are also a subject of study, as the fixed spatial arrangement of substituents can impart unique biological activities or material properties. youtube.com
In medicinal chemistry, the rigid scaffold of fused alicyclic carboxylic acids is used to design and synthesize novel therapeutic agents. The defined orientation of functional groups can lead to highly specific interactions with biological targets. Furthermore, the lipophilic nature of the carbocyclic core can be modulated to influence the pharmacokinetic properties of drug candidates.
Compound Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |
| Stereochemistry | Multiple stereoisomers are possible due to the decahydronaphthalene core |
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILGJHQBKWXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956167 | |
| Record name | (Decahydronaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34681-29-3 | |
| Record name | NSC33961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Decahydronaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Considerations and Conformational Analysis of Decahydro Naphthalen 1 Yl Acetic Acid
Isomeric Forms of the Decahydronaphthalene (B1670005) Core: Cis- and Trans-Decalin Frameworks
Decahydronaphthalene, or bicyclo[4.4.0]decane, is formed by the fusion of two cyclohexane (B81311) rings, sharing two bridgehead carbon atoms and a common carbon-carbon bond. The spatial arrangement of the hydrogen atoms at these bridgehead carbons results in two distinct, non-interconvertible stereoisomers: cis-decalin and trans-decalin. chemistrysteps.commasterorganicchemistry.comlibretexts.org These isomers are diastereomers, possessing different shapes and energies. chemistrysteps.com
Structural Distinctions of Cis- and Trans-Decalin Ring Fusions
The primary structural difference between cis- and trans-decalin lies in the nature of the ring fusion. In cis-decalin, the two hydrogen atoms on the bridgehead carbons are on the same side of the molecule. libretexts.orglibretexts.org This arrangement necessitates that the two cyclohexane rings are joined through one axial and one equatorial bond. askthenerd.com The resulting structure is puckered and often described as having a "tent-like" shape. masterorganicchemistry.comdalalinstitute.com
Conversely, in trans-decalin, the bridgehead hydrogens are on opposite sides of the ring system. libretexts.orglibretexts.org This geometry requires the fusion of the two rings to occur via two equatorial bonds. askthenerd.comdalalinstitute.com This results in a more linear, flatter, and more rigid structure compared to its cis counterpart. chemtube3d.com
Stereoisomerism Introduced by the Acetic Acid Moiety at Position 1
The introduction of an acetic acid substituent at the C-1 position of the decalin ring system introduces additional layers of stereoisomerism. The C-1 carbon atom becomes a new chiral center. This, combined with the existing stereocenters at the bridgehead carbons (C-4a and C-8a in standard naphthalene (B1677914) numbering), leads to the possibility of multiple diastereomers and their corresponding enantiomers.
For a trans-decalin framework, the attachment of the acetic acid group at C-1 creates two new stereocenters (C-1 and the bridgehead carbon it's attached to). This results in a set of enantiomers. For the more flexible cis-decalin framework, the situation is more complex due to the inherent chirality of the cis-decalin core itself and the new stereocenter at C-1. dalalinstitute.comwikipedia.org This leads to a greater number of possible stereoisomers. The specific spatial relationship between the acetic acid group and the bridgehead hydrogens defines each unique stereoisomer.
Conformational Analysis of Decahydronaphthalene Scaffolds in Relation to the Carboxylic Acid Substituent
Chair Conformations and Ring Flipping Dynamics in Fused Systems
Both cyclohexane rings in cis- and trans-decalin adopt stable chair conformations to minimize angle and torsional strain. chemtube3d.comyoutube.com However, their ability to undergo conformational ring flipping is markedly different.
Cis-decalin is conformationally mobile. It can undergo a ring flip, where both rings invert simultaneously, converting the molecule into its mirror image. chemistrysteps.commasterorganicchemistry.comlibretexts.org This process interconverts the axial and equatorial positions within the rings. askthenerd.com Although it possesses no chiral carbon atoms, cis-decalin is a chiral molecule; however, due to the rapid ring inversion, it exists as a non-resolvable racemic mixture. dalalinstitute.comyoutube.com
Trans-decalin is a conformationally locked or rigid system. masterorganicchemistry.comslideshare.net A ring flip is not possible because it would require the bridging carbons to span between two axial positions, which is sterically prohibited due to the large distance and resulting high ring strain. masterorganicchemistry.comaskthenerd.comdalalinstitute.com
Energetic Relationships and Stability of Cis- and Trans-Decalin Conformations
Trans-decalin is thermodynamically more stable than cis-decalin. chemistrysteps.comquora.com The energy difference is approximately 2.7 kcal/mol (11.3 kJ/mol). askthenerd.comslideshare.netyale.edu This greater stability is attributed to the absence of significant steric strain in the trans isomer. In cis-decalin, the ring fusion creates unfavorable steric interactions, specifically three additional gauche-butane interactions that are not present in the trans isomer, which contribute to its higher energy state. yale.eduyoutube.com
| Property | Cis-Decalin | Trans-Decalin | Reference |
|---|---|---|---|
| Ring Fusion | Axial-Equatorial | Equatorial-Equatorial | libretexts.orgaskthenerd.com |
| Relative Stability | Less Stable | More Stable | chemistrysteps.comslideshare.net |
| Energy Difference | ~2.7 kcal/mol | slideshare.netquora.comyale.edu | |
| Ring Flipping | Possible (Flexible) | Not Possible (Rigid) | chemistrysteps.commasterorganicchemistry.com |
| Key Steric Interactions | 3 Gauche-Butane Interactions | Minimal Steric Strain | yale.edu |
Influence of the Carboxylic Acid Substituent on Overall Conformational Preferences
The presence of the (carboxymethyl) group (-CH2COOH) at the C-1 position influences the conformational equilibrium of the molecule. In any substituted cyclohexane system, bulky substituents preferentially occupy the equatorial position to minimize destabilizing 1,3-diaxial interactions. drugdesign.org
In the rigid trans-decalin system, the substituent is fixed in either an axial or equatorial position. The isomer with the equatorial substituent will be significantly more stable than the one with the axial substituent.
In the flexible cis-decalin system, the molecule can undergo ring inversion. The equilibrium will favor the conformer where the bulky acetic acid group occupies an equatorial position. drugdesign.org The energetic cost of placing a substituent in an axial position will shift the conformational equilibrium towards the state that minimizes these unfavorable steric clashes. pearson.com The polarity of the carboxylic acid group can also lead to specific interactions with solvents, which may further influence conformational preferences in solution. acs.orgresearchgate.net
Chiral Properties and Enantiomeric Considerations in (Decahydro-naphthalen-1-YL)-acetic acid
The chirality of this compound is a direct consequence of its molecular structure, which features multiple stereogenic centers. This intrinsic chirality dictates the existence of non-superimposable mirror images, or enantiomers, and diastereomers, each with unique chiroptical properties and potential for distinct biological activities.
Identification of Chiral Centers within the Molecular Structure
The introduction of the acetic acid group at the C-1 position introduces at least one additional chiral center. The carbon atom to which the carboxymethyl group is attached (C-1) becomes a stereocenter, as it is bonded to four different groups: a hydrogen atom, the carboxymethyl group (-CH₂COOH), and two different carbon pathways within the decalin ring.
Furthermore, the bridgehead carbons (C-4a and C-8a) are also chiral centers. The total number of possible stereoisomers can be determined by the 2ⁿ rule, where 'n' is the number of chiral centers. For a substituted decalin like this compound, the number of stereoisomers is significant.
Table 1: Potential Chiral Centers in this compound
| Chiral Center | Location | Reason for Chirality |
| C-1 | Acetic acid substitution point | Bonded to four different groups: -H, -CH₂COOH, and two distinct ring fragments. |
| C-4a | Bridgehead Carbon | Part of a fused ring system with four different substituents in a tetrahedral arrangement. |
| C-8a | Bridgehead Carbon | Part of a fused ring system with four different substituents in a tetrahedral arrangement. |
The combination of the cis/trans isomerism of the decalin ring and the chirality at C-1, C-4a, and C-8a leads to a complex mixture of stereoisomers. For instance, considering just the cis and trans decalin cores and the C-1 stereocenter, we can anticipate at least four diastereomeric pairs of enantiomers.
Methodologies for Stereochemical Resolution
The separation of the various stereoisomers of this compound is a critical step for studying their individual properties. Several methodologies can be employed for this chiral resolution.
Classical Resolution: This traditional method involves the formation of diastereomeric salts. Since the target molecule is a carboxylic acid, it can be reacted with a chiral base to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once separated, the individual enantiomers of the acid can be regenerated by treatment with a strong acid. Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines like (R)- or (S)-1-phenylethylamine. libretexts.org
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. chiralpedia.comnih.govnih.gov The choice of CSP is crucial and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns. nih.gov The differential interaction of the enantiomers with the chiral selector in the stationary phase leads to different retention times, enabling their separation. chiralpedia.com Another approach is derivatization of the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. chiralpedia.com
Gas chromatography (GC) with a chiral capillary column can also be employed, particularly after converting the carboxylic acid to a more volatile ester derivative.
Table 2: Potential Stereochemical Resolution Methodologies
| Methodology | Principle | Key Considerations |
| Classical Resolution | Formation of diastereomeric salts with a chiral base, followed by fractional crystallization. libretexts.orglibretexts.org | Availability of a suitable and enantiomerically pure chiral base; solubility differences between the diastereomeric salts. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chiralpedia.comnih.govnih.gov | Selection of the appropriate chiral stationary phase and mobile phase for optimal separation. |
| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers using a chiral derivatizing agent, followed by separation on an achiral column. chiralpedia.com | Availability of a suitable chiral derivatizing agent and clean reaction conditions. |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral capillary column. | Requires conversion of the carboxylic acid to a volatile derivative (e.g., an ester). |
Implications of Stereoisomerism in Synthetic Applications
The specific stereoisomer of this compound used in a synthetic pathway can have significant consequences for the outcome of the reaction. The three-dimensional arrangement of the decalin ring and the acetic acid side chain can influence the steric and electronic environment around the reactive centers.
In stereoselective synthesis, a specific enantiomer or diastereomer of this compound could be used as a chiral building block or a chiral auxiliary. The fixed conformation of the trans-decalin system, for example, can provide a rigid scaffold to control the stereochemistry of subsequent reactions. The trans-fused ring system is conformationally locked and does not undergo ring flipping, which can be advantageous in directing the approach of reagents from a less hindered face of the molecule.
Conversely, the conformational flexibility of the cis-decalin ring system, which can undergo ring inversion, might lead to different reactivity profiles or be exploited in dynamic kinetic resolution processes.
The orientation of the acetic acid side chain (axial or equatorial) will also play a crucial role. An equatorially substituted group is generally more stable, but an axial substituent might be required for specific intramolecular reactions. The choice of a particular stereoisomer allows chemists to control the trajectory of approaching reagents, leading to the desired stereochemical outcome in the final product. This control is fundamental in the synthesis of complex natural products and pharmaceuticals where specific stereochemistry is often a prerequisite for biological activity.
Synthetic Methodologies for Decahydro Naphthalen 1 Yl Acetic Acid and Its Precursors
Synthesis of the Decahydronaphthalene (B1670005) Core
The construction of the decahydronaphthalene skeleton is a fundamental step and can be achieved through various powerful reactions in organic synthesis. These methods range from the direct saturation of aromatic precursors to complex, stereocontrolled cyclization and annulation strategies.
Catalytic Hydrogenation Routes from Naphthalene (B1677914) and its Derivatives
Catalytic hydrogenation of naphthalene and its derivatives stands as a direct and widely used method for the synthesis of the decahydronaphthalene (decalin) core. youtube.com This process involves the addition of hydrogen across the aromatic rings in the presence of a metal catalyst. The choice of catalyst and reaction conditions plays a crucial role in the efficiency and stereochemical outcome of the hydrogenation.
A variety of catalysts have been employed for this transformation, with palladium (Pd), platinum (Pt), and nickel (Ni) being common choices. For instance, hydrogenation of naphthalene in glacial acetic acid with a platinum catalyst at 25°C and 130 atm pressure yields a mixture of cis- and trans-decalin. nih.gov Similarly, palladium on alumina (B75360) (Pd/Al2O3) catalysts are effective, with higher concentrations of palladium generally leading to higher yields of decalin. nih.govacs.org A 5% Pd/Al2O3 catalyst can achieve a decalin yield of 99.5%. nih.govacs.org
Nickel-based catalysts, often in combination with other metals like molybdenum (Mo), are also utilized. NiMo/Al2O3 catalysts have been shown to facilitate the hydrogenation of naphthalene, although sometimes requiring higher pressures to achieve complete conversion to decalin. nih.gov The reaction typically proceeds in a stepwise manner, first hydrogenating one ring to form tetralin, which is then further hydrogenated to decalin. nih.govacs.org The conditions for these reactions can be demanding, often requiring elevated temperatures and pressures. For example, a fixed-bed reactor with a nickel-based catalyst might operate at temperatures between 60°C and 350°C and hydrogen partial pressures from 0.5 MPa to 20.0 MPa. youtube.com
The table below summarizes various catalytic systems and their performance in the hydrogenation of naphthalene.
| Catalyst | Support | Temperature (°C) | Pressure (atm) | Product(s) | Yield (%) | Reference(s) |
| Platinum | - | 25 | 130 | cis- and trans-Decalin | - | nih.gov |
| 5% Pd | Al2O3 | 250 | 40 (H2) | Decalin | 99.5 | nih.govacs.org |
| 2% Pd | Al2O3 | 250 | 40 (H2) | Decalin | 26.9 | nih.govacs.org |
| 1% Pd | Al2O3 | 250 | 40 (H2) | Decalin | 5.3 | nih.govacs.org |
| NiMo | Al2O3 | 250 | 40 (H2) | Tetralin, Decalin | - | nih.gov |
| Mo-MMO | - | 250 | 40 (H2) | cis- and trans-Decalin | 29 | nih.gov |
| Nickel-based | ZSM-5/SiO2 | 60-350 | 5-200 (H2) | Decahydronaphthalene | High | youtube.com |
Mo-MMO: Molybdenum-doped Nickel-enriched Mixed Metal Oxide
Stereoselective Approaches to Cis- and Trans-Decalin Systems
The relative orientation of the two fused rings in decalin gives rise to cis and trans isomers. The stereoselective synthesis of a specific isomer is often a critical aspect in the total synthesis of natural products and other complex molecules. Several powerful synthetic strategies have been developed to control this stereochemistry.
The Diels-Alder reaction is a cornerstone for the synthesis of cis-decalin systems. cdnsciencepub.comresearchgate.net This [4+2] cycloaddition reaction can introduce up to four new stereocenters in a single step with high stereocontrol. cdnsciencepub.com For example, the reaction of 2-carbomethoxy-2-cyclohexenone with substituted 1,3-dienes, often catalyzed by a Lewis acid, can produce cis-decalins with good stereoselectivity. cdnsciencepub.com Intramolecular Diels-Alder (IMDA) reactions of substrates like (1E,7E)-1-nitro-deca-1,7,9-trienes have been shown to yield trans-fused decalin products stereoselectively. nih.gov
The Robinson annulation is another classic and powerful method for constructing six-membered rings, which can be applied to the synthesis of decalin frameworks. wikipedia.orgnumberanalytics.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org The stereochemical outcome of the Robinson annulation can be influenced by the reaction conditions and the substrates used. Organocatalytic versions of the Robinson annulation, for instance using proline, have been developed to achieve high enantioselectivity in the synthesis of chiral decalin systems, such as the Wieland-Miescher ketone. wikipedia.orgmdpi.comnih.gov
The stereochemistry of the decalin core can also be controlled through the reduction of unsaturated precursors. For example, catalytic hydrogenation of a bicyclic precursor can lead to different stereoisomers depending on the catalyst and the substrate's existing stereochemistry. In one instance, the catalytic hydrogenation of a bicyclic compound yielded a 13:1 ratio of a decalin derivative and another bicyclic product, with the minor isomer presumed to be the trans-decalin. cdnsciencepub.com
The choice of synthetic strategy is often dictated by the desired stereochemistry of the final decalin product. The following table provides a comparison of key stereoselective methods.
| Method | Typical Product Isomer | Key Features | Reference(s) |
| Intermolecular Diels-Alder | cis-Decalin | Forms up to four stereocenters in one step. | cdnsciencepub.comresearchgate.netrsc.org |
| Intramolecular Diels-Alder (IMDA) | trans-Decalin (in specific cases) | Can provide access to trans-fused systems. | nih.gov |
| Robinson Annulation | Varies (can be controlled) | Forms a new six-membered ring; amenable to enantioselective catalysis. | wikipedia.orgnumberanalytics.commdpi.comnih.govacs.org |
| Catalytic Hydrogenation of Precursors | Varies | Stereochemistry depends on substrate and catalyst. | cdnsciencepub.com |
Advanced Annulation and Cyclization Strategies for Decalin Construction
Beyond the classical methods, a variety of advanced annulation and cyclization strategies have emerged, offering novel and efficient pathways to the decalin core. These methods often involve tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a significant increase in molecular complexity. numberanalytics.comnumberanalytics.comrsc.org
Tandem reactions , also known as cascade or domino reactions, are particularly powerful for constructing complex polycyclic systems like decalins. numberanalytics.comnumberanalytics.comrsc.org These sequences can combine different reaction types, such as Michael additions and aldol condensations, in one pot. For example, a one-pot double cascade asymmetric synthesis involving a Knoevenagel/Hydrogenation/Robinson Annulation sequence has been developed to produce decalin derivatives with high stereoselectivity. mdpi.com
Radical cyclizations also provide a modern approach to decalin synthesis. These reactions can be initiated by various reagents and proceed through radical intermediates to form the bicyclic ring system.
Photocyclization reactions, such as the Norrish-Yang reaction, have been employed for the diastereoselective synthesis of spiro-decalin systems. This particular reaction involves the photocyclization of α-diketones to generate complex polycyclic structures.
Strategies for Introducing the Acetic Acid Moiety onto Decahydronaphthalene Scaffolds
Once the decahydronaphthalene core is assembled, the next critical step is the introduction of the acetic acid side chain at the C1 position. This can be accomplished through a variety of functionalization strategies, including carboxylation reactions and alkylation methods.
Carboxylation Reactions and Variants
Carboxylation involves the introduction of a carboxylic acid group (-COOH) onto the decalin framework. One of the most common methods for this transformation is the reaction of an organometallic derivative of decalin with carbon dioxide.
Grignard Reagent Carboxylation: This classic method involves the formation of a Grignard reagent from a halodecalin (e.g., 1-bromodecalin). The resulting decahydronaphthylmagnesium halide is then reacted with solid or gaseous carbon dioxide, followed by an acidic workup, to yield the corresponding decahydronaphthalene-1-carboxylic acid. google.comquora.com This carboxylic acid can then potentially be homologated to the desired acetic acid derivative. The reaction with CO2 forms a C-C bond, replacing the C-Mg bond. quora.com
Another approach involves the use of dual visible-light-nickel catalysis for the carboxylation of bromides and triflates using potassium carbonate as the CO2 source. nih.gov This method is compatible with a variety of functional groups and has been successfully applied to the synthesis of biologically active molecules. nih.gov
Alkylation and Functionalization of Decahydronaphthalene Derivatives
An alternative and often more direct route to (Decahydro-naphthalen-1-YL)-acetic acid involves the alkylation of a decalin derivative with a reagent that already contains the two-carbon acetate (B1210297) unit.
Enolate Alkylation: A decahydro-1-naphthalenone can be deprotonated to form an enolate, which can then act as a nucleophile. ethz.chlibretexts.orgnumberanalytics.comyoutube.com This enolate can be alkylated with an ethyl bromoacetate, an SN2 reaction, to introduce the acetate moiety directly at the C2 position relative to the carbonyl. ethz.chlibretexts.orgnumberanalytics.comyoutube.com Subsequent reduction of the ketone and removal of the resulting hydroxyl group would be necessary to arrive at the final product. The alkylation of enolates is a fundamental reaction for forming new carbon-carbon bonds. numberanalytics.comyoutube.com
Reformatsky Reaction: The Reformatsky reaction provides another avenue for the formation of β-hydroxy esters, which can be precursors to the desired acetic acid. byjus.comwikipedia.orgbeilstein-journals.orgresearchgate.nettheaic.org This reaction involves the treatment of a carbonyl compound, such as a decahydro-1-naphthalenone, with an α-halo ester (e.g., ethyl bromoacetate) in the presence of zinc metal. byjus.comwikipedia.org The resulting β-hydroxy ester can then be dehydrated and reduced to afford the target acetic acid derivative. The reaction is advantageous as it does not require the isolation of the intermediate organozinc compound. byjus.com
Synthesis via Decahydronaphthalene-1-methanol: An alternative strategy involves the synthesis of decahydronaphthalene-1-methanol as a key intermediate. This alcohol can be prepared through various reduction methods from a corresponding carboxylic acid or ester. Once obtained, the primary alcohol can be oxidized to the corresponding carboxylic acid. passmyexams.co.uklibretexts.orgyoutube.comkhanacademy.orgkhanacademy.org Common oxidizing agents for this transformation include potassium dichromate in the presence of sulfuric acid. passmyexams.co.uklibretexts.org This two-step sequence of reduction to the alcohol followed by oxidation provides a reliable route to the desired acetic acid derivative.
The following table summarizes some of the key functionalization strategies.
| Method | Key Reagents | Intermediate Product | Key Features | Reference(s) |
| Grignard Carboxylation | Mg, CO2 | Decahydronaphthalene-1-carboxylic acid | Classic method for introducing a carboxyl group. | google.comquora.com |
| Enolate Alkylation | Base (e.g., LDA), Ethyl bromoacetate | 2-(Ethoxycarbonylmethyl)-decahydro-1-naphthalenone | Direct introduction of the acetate moiety. | ethz.chlibretexts.orgnumberanalytics.comyoutube.com |
| Reformatsky Reaction | Zn, Ethyl bromoacetate | Ethyl 2-(1-hydroxydecahydronaphthalen-2-yl)acetate | Forms a β-hydroxy ester intermediate. | byjus.comwikipedia.orgbeilstein-journals.orgresearchgate.nettheaic.org |
| Oxidation of Alcohol | Oxidizing agent (e.g., K2Cr2O7/H2SO4) | This compound | Requires prior synthesis of the corresponding alcohol. | passmyexams.co.uklibretexts.orgyoutube.comkhanacademy.orgkhanacademy.org |
Oxidation Routes to Carboxylic Acids from Precursors
The synthesis of this compound can be achieved through the oxidation of suitable precursors, such as primary alcohols or aldehydes attached to the decalin framework. Common and effective methods involve the use of strong oxidizing agents that can convert these functional groups into a carboxylic acid.
One of the most traditional and potent methods is the Jones oxidation . wikipedia.orgalfa-chemistry.com This reaction utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, which forms chromic acid (H₂CrO₄) in situ. wikipedia.orgalfa-chemistry.comorganic-chemistry.org When a primary alcohol precursor, such as (decahydro-naphthalen-1-yl)methanol, is treated with the Jones reagent, it is readily oxidized to the corresponding carboxylic acid, this compound. wikipedia.orgchemistrysteps.com The reaction proceeds through an intermediate aldehyde, which is further oxidized under the reaction conditions. wikipedia.orgorganic-chemistry.org The high oxidation potential of the Jones reagent ensures the complete conversion to the carboxylic acid, and the reaction is typically rapid and high-yielding. wikipedia.org A color change from orange (Cr(VI)) to green (Cr(III)) indicates the progress of the reaction. organic-chemistry.org
Another powerful oxidizing agent that can be employed is potassium permanganate (B83412) (KMnO₄) . libretexts.orglibretexts.org In an alkaline or acidic solution, KMnO₄ is a strong oxidant capable of converting primary alcohols and aldehydes to carboxylic acids. libretexts.orgchemguide.co.uk For instance, the oxidation of an alkyl-substituted decalin precursor would yield the desired carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction with potassium permanganate is vigorous and can lead to the cleavage of C-C bonds if not carefully controlled, making it a less selective but potent option. libretexts.org
The oxidation can also be performed in a two-step process where a primary alcohol is first oxidized to an aldehyde using a milder oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). organic-chemistry.org The resulting aldehyde, (decahydro-naphthalen-1-yl)acetaldehyde, can then be subjected to further oxidation to yield the final carboxylic acid. chemguide.co.ukorganic-chemistry.org Reagents like potassium dichromate(VI) in acidic solution are commonly used for this second step. chemguide.co.uk
Oxidative cleavage of a suitable unsaturated precursor containing a double bond at the appropriate position on the decalin ring can also lead to the formation of the carboxylic acid. mdpi.comgoogle.com Reagents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate can cleave the double bond and oxidize the resulting fragments. masterorganicchemistry.comyoutube.com For example, a precursor like 1-(allyl)decahydronaphthalene could potentially be cleaved to yield this compound, although this route might present challenges in selectivity and yield.
The choice of oxidizing agent and reaction conditions is critical and depends on the specific precursor and the presence of other functional groups in the molecule that might be sensitive to oxidation.
Table 1: Common Oxidizing Agents for the Synthesis of Carboxylic Acids
| Oxidizing Agent | Precursor Functional Group | Typical Conditions | Key Features |
| Jones Reagent (CrO₃/H₂SO₄) | Primary Alcohol, Aldehyde | Acetone, 0°C to room temperature | Strong oxidant, high yields, rapid reaction. wikipedia.orgchemistrysteps.com |
| Potassium Permanganate (KMnO₄) | Primary Alcohol, Aldehyde, Alkyl side-chain | Aqueous base or acid, often with heating | Very strong oxidant, can cleave C-C bonds. libretexts.orglibretexts.org |
| Potassium Dichromate (K₂Cr₂O₇) | Primary Alcohol, Aldehyde | Aqueous H₂SO₄, heat | Strong oxidant, commonly used. chemguide.co.uk |
| Ozone (O₃) followed by oxidative workup | Alkene | CH₂Cl₂, then H₂O₂ or other oxidizing agent | Cleaves double bonds to form carboxylic acids. masterorganicchemistry.com |
Stereoselective Synthesis of this compound
The stereochemistry of this compound is a critical aspect, as the decalin ring system can exist in various stereoisomeric forms. Achieving high stereoselectivity in its synthesis is a significant challenge and an area of active research.
Application of Chiral Catalysts and Auxiliaries in Decalin-Based Synthesis
The use of chiral catalysts and auxiliaries is a cornerstone of modern asymmetric synthesis and can be applied to control the stereochemistry during the formation of the decalin ring or the introduction of the acetic acid side chain. Chiral catalysts, often transition metal complexes with chiral ligands, can create a chiral environment that favors the formation of one enantiomer over the other. For decalin systems, catalytic asymmetric hydrogenation of a suitable naphthalene precursor using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, could establish the stereocenters of the decalin core. Subsequent elaboration of the side chain would then lead to the desired stereoisomer of this compound.
Chiral auxiliaries are another powerful tool. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective alkylation that introduces the acetic acid moiety or to direct a diastereoselective cyclization to form the decalin ring.
Enzymatic Approaches for Stereocontrol in Bicyclic Systems
Enzymes are highly selective catalysts that operate under mild conditions, making them attractive for stereoselective synthesis. Lipases, esterases, and dehydrogenases are particularly useful for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates in bicyclic systems like decalin.
For instance, a racemic mixture of a precursor alcohol, such as (decahydro-naphthalen-1-yl)methanol, could be subjected to enzymatic acylation using a lipase. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. Subsequent hydrolysis of the ester or oxidation of the alcohol would provide the enantiomerically enriched this compound.
Alternatively, an alcohol dehydrogenase could be used for the asymmetric reduction of a ketone precursor, (decahydro-naphthalen-1-yl)ethanone, to a specific stereoisomer of the corresponding alcohol. This alcohol can then be converted to the desired carboxylic acid. The use of alcohol dehydrogenases in combination with co-factor recycling systems can make these processes efficient and scalable. nih.gov
Asymmetric Synthetic Strategies for Related Bicyclic Carboxylic Acids
The principles of asymmetric synthesis developed for other bicyclic carboxylic acids can be adapted for the synthesis of this compound. Strategies such as asymmetric Diels-Alder reactions can be employed to construct the bicyclic core with high stereocontrol. By choosing a chiral dienophile or a chiral Lewis acid catalyst, the facial selectivity of the cycloaddition can be controlled, leading to an enantiomerically enriched decalin derivative.
Furthermore, intramolecular aldol or Michael additions on appropriately substituted prochiral precursors can be catalyzed by chiral organocatalysts, such as proline derivatives, to generate the decalin ring system with high enantioselectivity. The resulting functionalized decalin can then be converted to the target carboxylic acid. These methods offer a powerful and often metal-free approach to the stereoselective synthesis of complex cyclic systems.
Green Chemistry Principles in the Synthesis of the Chemical Compound
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.
Atom Economy and Waste Reduction Strategies
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants to the desired product. To maximize atom economy in the synthesis of this compound, reactions that incorporate the maximum number of atoms from the reactants into the final product should be prioritized.
For example, in the oxidation of a primary alcohol precursor, using a catalytic amount of an oxidant with a terminal oxidant like molecular oxygen (O₂) would be more atom-economical than using stoichiometric amounts of heavy metal oxidants like chromium trioxide. organic-chemistry.org Catalytic aerobic oxidation processes, while potentially requiring more complex catalyst systems, generate water as the primary byproduct, significantly reducing waste compared to chromium-based oxidations which produce stoichiometric amounts of chromium waste. organic-chemistry.org
Waste reduction can also be achieved by minimizing the use of protecting groups and other temporary modifications, which add steps and generate waste during their introduction and removal. Designing a synthetic route that avoids these steps is a key green chemistry strategy.
The use of enzymatic and organocatalytic methods, as discussed in the context of stereoselective synthesis, also aligns with green chemistry principles. These catalysts are often biodegradable and operate under mild conditions, reducing energy consumption and the need for harsh reagents. nih.gov Furthermore, developing one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce solvent usage and waste generation. nih.gov
Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles
| Synthetic Strategy | Atom Economy | Waste Generation | Environmental Impact |
| Stoichiometric Oxidation (e.g., Jones Reagent) | Low | High (stoichiometric metal waste) | High (toxic metal waste) |
| Catalytic Aerobic Oxidation | High | Low (water is the main byproduct) | Low |
| Multi-step synthesis with protecting groups | Low | High (waste from protection/deprotection) | Moderate to High |
| One-pot/Tandem Reactions | High | Low | Low |
| Enzymatic/Organocatalytic Methods | High | Low | Low (biodegradable catalysts) |
Development of Sustainable Reagents and Catalytic Systems
The synthesis of the decahydronaphthalene (decalin) framework, the core of this compound, is predominantly achieved via the hydrogenation of naphthalene. Historically, this transformation has faced challenges related to catalyst stability and selectivity. Many conventional hydrogenation catalysts are sensitive to sulfur, a common contaminant in naphthalene feedstocks, leading to a short catalyst lifespan. google.com Furthermore, controlling the hydrogenation to produce decalin without significant formation of the intermediate tetrahydronaphthalene (tetralin) requires precise process control. google.com These challenges have spurred research into more sustainable and robust catalytic systems that offer improved performance, longevity, and environmental compatibility.
Modern approaches focus on developing novel catalysts that are more resilient and selective. Research has explored a variety of metallic and bimetallic systems supported on different materials to optimize the hydrogenation process. For instance, studies have compared catalysts like palladium (Pd) on alumina (Al₂O₃) with nickel-molybdenum (B8610338) (NiMo) and novel layered double hydroxide-derived nickel-molybdenum mixed oxide (Mo-NiMMO) systems for liquid-phase naphthalene hydrogenation. nih.govacs.org These investigations reveal significant differences in catalyst activity and selectivity towards decalin. For example, a 5% Pd/Al₂O₃ catalyst shows substantially higher activity in converting naphthalene compared to other tested systems. acs.org
The modification of catalysts with secondary metals has also emerged as a key strategy. The addition of zinc (Zn) to a Ni/Al₂O₃ catalyst has been shown to increase both the conversion of naphthalene and the selectivity towards tetralin by altering the electronic properties of the catalyst and weakening the adsorption of the intermediate product, thereby preventing its deep hydrogenation to decalin. mdpi.com Conversely, adding copper (Cu) promoted naphthalene conversion but with lower selectivity. mdpi.com Another green chemistry approach involves using high-temperature water as a reaction medium with an inexpensive iron-molybdenum (Fe-Mo) based catalyst, which was found to enhance the yield of tetralin and suppress coke formation. researchgate.net
The following table summarizes the performance of various catalytic systems in the hydrogenation of naphthalene, highlighting the ongoing efforts to develop more efficient and selective processes.
Table 1: Performance of Various Catalytic Systems in Naphthalene Hydrogenation
| Catalyst System | Support | Temperature (°C) | H₂ Pressure (bar) | Naphthalene Conversion (%) | Decalin Yield (%) | Tetralin Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5% Pd | Al₂O₃ | 250 | 40 | >99 | ~90 | <10 | acs.org |
| Mo-NiMMO | - | 250 | 40 | ~80 | 29 | ~51 | nih.govacs.org |
| NiMo | Al₂O₃ | 250 | 40 | ~10 | 1.2 | ~8.8 | nih.govacs.org |
| NiZn | Al₂O₃ | 260 | 4 | 86.1 | - | 82.0 | mdpi.com |
| NiCu | Al₂O₃ | 260 | 4 | 84.9 | - | 58.3 | mdpi.com |
Biocatalytic Transformations in Fused Alicyclic Systems
Biocatalysis offers a powerful and highly selective alternative for the synthesis of complex molecular architectures like the decalin ring system. Enzymes, operating under mild conditions, can exert exceptional control over stereochemistry, a task that remains a significant challenge for traditional chemical synthesis. nih.gov In nature, the decalin moiety found in many polyketide natural products is constructed through stereoselective intramolecular Diels-Alder (IMDA) reactions catalyzed by enzymes known as Diels-Alderases (DAases) or pericyclases. nih.govnih.gov
These enzymes guide the cyclization of a linear polyketide precursor containing a triene system to form one of four possible stereochemically distinct decalin adducts. nih.govnih.gov While numerous enzymes that stereoselectively form trans-decalin scaffolds have been identified (e.g., CghA, Fsa2, MycB), the enzymatic synthesis of the kinetically disfavored cis-decalin isomer has been more elusive. nih.gov
Recent research has led to the identification and characterization of pericyclases capable of catalyzing the formation of cis-decalin structures. For example, the enzyme FinI, involved in the biosynthesis of the fungal natural product fischerin, has been identified as a Diels-Alderase responsible for forming a cis-decalin ring. nih.gov Structural and mechanistic studies of such enzymes provide insight into how they control stereoselectivity. In FinI, specific amino acid residues like arginine (R310) in the active site are proposed to activate the dienophile and stabilize the transition state through hydrogen bonding, thereby directing the cyclization towards the cis product. nih.gov The use of enzymes for direct C-H bond functionalization is another rapidly advancing area that allows for the late-stage modification of complex molecules with high regioselectivity, offering a streamlined path to functionalized derivatives. nih.gov
The table below details key enzymes involved in the formation of fused alicyclic systems, demonstrating the potential of biocatalysis in producing stereochemically defined decalin frameworks.
Table 2: Examples of Enzymes in Fused Alicyclic System Synthesis
| Enzyme | Class | Natural Product Pathway | Transformation Catalyzed | Substrate Type | Reference |
|---|---|---|---|---|---|
| FinI | Pericyclase / O-methyltransferase | Fischerin | Stereoselective [4+2] cycloaddition to form cis-decalin | Polyketide | nih.gov |
| Fsa2 | Diels-Alderase | - | Intramolecular Diels-Alder reaction to form decalin moiety | Polyketide-NRPS hybrid | nih.gov |
| CghA | Diels-Alderase | - | Intramolecular Diels-Alder reaction to form decalin moiety | Polyketide-NRPS hybrid | nih.gov |
| PvhB | Diels-Alderase | Varicidin A | Formation of cis-decalin | Polyketide | nih.gov |
| LovB | Polyketide Synthase / Diels-Alderase | Lovastatin | Intramolecular Diels-Alder reaction during polyketide formation | Nonaketide | nih.gov |
Chemical Reactivity and Derivatization of Decahydro Naphthalen 1 Yl Acetic Acid
Reactions of the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile functional handle, enabling the synthesis of numerous derivatives through well-established organic reactions. These transformations primarily involve nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile.
(Decahydro-naphthalen-1-YL)-acetic acid readily undergoes esterification and amidation, key reactions for modifying its polarity and biological activity.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer esterification. rug.nl This equilibrium-driven reaction often requires the removal of water to achieve high yields. rug.nl Alternatively, the reaction can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activate the carboxylic acid for attack by the alcohol. organic-chemistry.org
Amidation involves the reaction of this compound with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. openstax.orglibretexts.org Direct reaction requires high temperatures, so it is more commonly performed by first converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or by using peptide coupling reagents. organic-chemistry.orgucl.ac.uk The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or T3P (n-propylphosphonic acid anhydride) allows the reaction to proceed under milder conditions. ucl.ac.uk
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reactant | Typical Reagents/Conditions | Product |
| Esterification | Alcohol (e.g., Ethanol) | H₂SO₄ (catalyst), heat | Ethyl (decahydro-naphthalen-1-yl)-acetate |
| Amidation | Primary Amine (e.g., Methylamine) | EDCI, HOBt | N-Methyl-2-(decahydro-naphthalen-1-yl)-acetamide |
| Amidation | Ammonia | High temperature or via acyl chloride | 2-(Decahydro-naphthalen-1-yl)-acetamide |
To increase its reactivity for nucleophilic acyl substitution, this compound can be converted into more electrophilic derivatives like acyl halides and acid anhydrides.
Acyl halides , particularly acyl chlorides, are highly reactive intermediates. wikipedia.org They are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgoreview.comlibretexts.org These reagents effectively replace the hydroxyl group with a halide, creating a much better leaving group. orgoreview.com
Acid anhydrides can be formed by reacting an acyl chloride derivative with a carboxylate salt. For instance, (Decahydro-naphthalen-1-yl)-acetyl chloride can react with sodium (decahydro-naphthalen-1-yl)-acetate to yield the symmetric anhydride, (Decahydro-naphthalen-1-yl)-acetic anhydride. openstax.orglibretexts.org Unsymmetrical or mixed anhydrides can also be prepared. coconote.appkhanacademy.org
Table 2: Synthesis of Reactive Carboxylic Acid Derivatives
| Derivative | Reagent | Conditions | Product |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), often with pyridine | (Decahydro-naphthalen-1-yl)-acetyl chloride |
| Acyl Bromide | Phosphorus Tribromide (PBr₃) | Inert solvent (e.g., ether) | (Decahydro-naphthalen-1-yl)-acetyl bromide |
| Acid Anhydride | (Decahydro-naphthalen-1-yl)-acetyl chloride + Sodium (decahydro-naphthalen-1-yl)-acetate | Nucleophilic Acyl Substitution | (Decahydro-naphthalen-1-yl)-acetic anhydride |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a powerful reducing agent due to the low electrophilicity of the carboxyl carbon.
The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄ or LAH) . byjus.comadichemistry.com LiAlH₄ is a strong, non-selective source of hydride ions (H⁻) that readily reduces carboxylic acids, esters, and amides. harvard.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. byjus.comadichemistry.com The product of this reduction is 2-(Decahydro-naphthalen-1-YL)-ethanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. masterorganicchemistry.com
Table 3: Reduction of the Carboxylic Acid Group
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 2-(Decahydro-naphthalen-1-YL)-ethanol |
Chemical Transformations Involving the Decahydronaphthalene (B1670005) Ring System
The decahydronaphthalene ring is a saturated, bicyclic alkane system. Its reactivity is substantially lower than that of the carboxylic acid group and generally requires more forcing conditions to achieve transformations.
Introducing new functional groups onto the saturated decalin ring of this compound is challenging due to the inert nature of C-H bonds in alkanes. Such reactions are not common and would likely proceed via radical mechanisms or powerful oxidizing agents, often with a lack of selectivity. The stereochemistry of the decalin ring, which can exist as cis and trans isomers, further complicates reactivity, as different positions on the ring will have varying degrees of steric accessibility. masterorganicchemistry.com For instance, certain faces of the ring may be more sterically hindered, directing reagents to attack the more accessible face. masterorganicchemistry.com
Under specific catalytic conditions, the decahydronaphthalene skeleton can undergo ring-opening and rearrangement reactions. These transformations are of interest in the petroleum industry for converting cyclic naphthenic compounds into acyclic alkanes, which can improve fuel properties like the cetane number. ou.edu
Research on decalin has shown that in the presence of bifunctional catalysts, such as platinum supported on acidic zeolites (e.g., Pt/HY), and under conditions of high temperature (e.g., 260 °C) and hydrogen pressure, the decalin ring can be opened. ou.edu The reaction mechanism can be complex; in some cases, ring-opening is a primary reaction, while in others it is preceded by skeletal isomerization, such as the contraction of a six-membered ring to a five-membered ring (e.g., forming alkylated cyclopentane (B165970) derivatives). ou.edu The application of these conditions to this compound would likely lead to a complex mixture of products, potentially including ring-opened dicarboxylic acids or their derivatives, depending on the stability of the acetic acid side chain under the harsh reaction conditions.
Table 4: Potential Transformations of the Decalin Ring
| Reaction Type | Reagents/Conditions | Potential Outcome |
| Ring-Opening | Pt/HY Zeolite Catalyst, H₂, High Temp/Pressure | Cleavage of one or both rings to form acyclic or monocyclic derivatives |
| Skeletal Rearrangement | Acidic Catalysts (e.g., Zeolites) | Ring contraction to form substituted cyclopentane or cyclohexane (B81311) structures |
Transformations Affecting the Stereochemistry of the Decalin Core
The stereochemical integrity of the decalin core in this compound is a critical consideration in its chemical transformations. Certain reactions can be designed to either preserve the existing stereochemistry or to intentionally alter it, for instance, through epimerization to a more thermodynamically stable isomer.
Epimerization Studies
Epimerization refers to a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. In the context of this compound, the primary centers of interest for epimerization are the bridgehead carbons of the decalin ring and the C-1 carbon bearing the acetic acid group.
While specific epimerization studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of stereochemical inversion in decalin systems are well-established. Epimerization at the C-1 position, which is an α-carbon to the carboxyl group, can potentially occur under conditions that facilitate the formation of an enol or enolate intermediate. This process is typically catalyzed by acid or base.
The equilibrium between the different epimers is governed by their relative thermodynamic stabilities. The trans-decalin ring fusion is generally more stable than the cis-fusion due to fewer steric interactions. cdnsciencepub.combiomedres.us Furthermore, a substituent on the decalin ring is typically more stable in an equatorial position than in an axial position to minimize 1,3-diaxial interactions.
The propensity for epimerization at C-1 would depend on the initial stereoconfiguration of the molecule. For instance, a derivative where the carboxymethyl group is in a sterically hindered axial position might be induced to epimerize to the more stable equatorial conformer under thermodynamic control. This is often achieved by heating in the presence of a base or acid. acs.orgmdpi.comwhiterose.ac.uk
The table below illustrates the expected relative stabilities of different stereoisomers of a methyl (decahydro-naphthalen-1-yl)acetate, which would influence the direction of epimerization.
| Decalin Fusion | C1-Substituent Orientation | Expected Relative Stability | Rationale |
| trans | Equatorial | Highest | Both the decalin fusion and the substituent are in their most stable conformations. |
| trans | Axial | Lower | The substituent is in a less stable axial position, leading to steric strain. |
| cis | Equatorial-like | Intermediate | The cis-fusion is less stable than trans, but the substituent is in a favorable position. |
| cis | Axial-like | Lowest | Both the decalin fusion and the substituent are in less stable conformations. |
This table represents a qualitative prediction based on general principles of conformational analysis.
Stereospecific Derivatization Strategies
Stereospecific derivatization involves reacting a molecule in a way that the stereochemistry of the product is determined by the stereochemistry of the starting material. Such strategies are crucial for the synthesis of specific, biologically active isomers. For this compound, these strategies would aim to modify the carboxylic acid group or the decalin core while maintaining or predictably altering the stereochemistry.
The rigid, chair-like conformations of the decalin ring system play a key role in directing the approach of reagents. nih.gov Steric hindrance from the bulky decalin framework can shield one face of the molecule, leading to highly diastereoselective reactions.
For example, the reduction of the carboxylic acid to an alcohol using a hydride reagent like lithium aluminum hydride would likely proceed via attack from the less sterically hindered face of the molecule. The stereochemical outcome would depend on the specific isomer of this compound used.
Furthermore, the existing stereocenters can be used to direct the introduction of new stereocenters. For instance, alkylation of an enolate derived from an ester of this compound would be influenced by the conformation of the decalin ring, leading to the preferential formation of one diastereomer. The choice of reaction conditions (e.g., kinetic vs. thermodynamic control) can also be used to favor the formation of a desired stereoisomer. acs.orgmdpi.comwhiterose.ac.uk
Below is a table outlining hypothetical stereospecific derivatization strategies for a given isomer of this compound.
| Starting Isomer (Hypothetical) | Reagents | Transformation | Expected Stereochemical Outcome | Governing Principle |
| trans-(1R)-decalin-1-acetic acid | 1. SOCl₂2. Chiral Auxiliary (e.g., (R)-2-amino-2-phenylethanol) | Amide Formation | Formation of a specific diastereomeric amide | The known stereochemistry of the chiral auxiliary controls the formation of a single diastereomer. |
| cis-(1S)-decalin-1-acetic acid ester | 1. Lithium diisopropylamide (LDA), -78 °C2. Methyl iodide | α-Alkylation | Preferential formation of one diastereomer due to kinetically controlled alkylation from the less hindered face. | Kinetic control, steric hindrance from the decalin ring. |
| trans-(1R)-decalin-1-acetic acid | Borane (BH₃) | Reduction to Alcohol | Formation of (1R)-2-(decahydronaphthalen-1-yl)ethanol with high diastereoselectivity. | Reagent approaches from the sterically less encumbered face of the molecule. |
This table provides illustrative examples of stereospecific derivatization strategies and the expected outcomes based on established principles of asymmetric synthesis.
Advanced Analytical Techniques for Characterization of Decahydro Naphthalen 1 Yl Acetic Acid
Spectroscopic Methods for Structure Elucidation
Spectroscopic techniques are indispensable for determining the molecular architecture of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce the connectivity of atoms and the nature of functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
For (Decahydro-naphthalen-1-YL)-acetic acid, the ¹H NMR spectrum is expected to be complex. The decahydronaphthalene (B1670005) ring system contains numerous non-equivalent protons, which would result in a series of overlapping multiplets in the aliphatic region, typically between 0.8 and 2.5 ppm. The protons of the methylene (B1212753) group (CH₂) adjacent to the carboxylic acid would likely appear as a distinct multiplet, shifted further downfield due to the electron-withdrawing effect of the carboxyl group. The most characteristic signal in the ¹H NMR spectrum is that of the acidic proton of the carboxyl group (-COOH), which is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, though its position can be influenced by solvent and concentration.
The ¹³C NMR spectrum provides complementary information. The carboxyl carbon (-COOH) is expected to have a characteristic resonance in the range of 170-185 ppm. The carbons of the decahydronaphthalene skeleton and the adjacent methylene group would appear in the aliphatic region of the spectrum, generally between 20 and 50 ppm.
Given the structural complexity and the potential for stereoisomers (cis and trans-decalin ring fusion, and the chiral center at the point of substitution), two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial. COSY experiments help establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons within the ring system. HSQC correlates directly bonded proton and carbon atoms, enabling unambiguous assignment of the signals in both the ¹H and ¹³C spectra.
Table 1: Predicted NMR Data for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -CH - (Decalin Ring) | 0.8 - 2.0 | Complex, overlapping multiplets. |
| ¹H | -CH ₂-COOH | 2.2 - 2.6 | Typically a doublet or multiplet. |
| ¹H | -COOH | 10 - 13 | Broad singlet, solvent dependent. |
| ¹³C | -C H- & -C H₂- (Decalin Ring) | 20 - 50 | Multiple signals expected. |
| ¹³C | -C H₂-COOH | ~40 - 55 |
Mass Spectrometry (MS and MS/MS techniques including ESI-MS, GC-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
When coupled with chromatographic separation (GC-MS or LC-MS), it allows for the analysis of individual components within a mixture. For this compound, Electrospray Ionization (ESI) coupled with LC-MS is a common approach. In negative ion mode ESI-MS, the compound is expected to be readily detected as the deprotonated molecule, [M-H]⁻.
Tandem mass spectrometry (MS/MS) on this precursor ion would induce fragmentation, providing structural clues. A characteristic fragmentation for carboxylic acids is the loss of water ([M-H-H₂O]⁻) or carbon dioxide ([M-H-CO₂]⁻).
Gas Chromatography-Mass Spectrometry (GC-MS) is also applicable, though it often requires derivatization of the carboxylic acid to its more volatile ester form (e.g., a methyl ester) to improve chromatographic performance. In electron ionization (EI) mode, the mass spectrum would likely show a molecular ion peak (M⁺), although it may be weak. Common fragmentation patterns for aliphatic carboxylic acids include the alpha-cleavage to lose the -OH group ([M-OH]⁺) or the -COOH group ([M-COOH]⁺). The formation of an acylium ion (R-CO⁺) is also a common fragmentation pathway.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Technique | Ionization Mode | Expected Ion/Fragment | m/z (for C₁₂H₂₀O₂) * |
|---|---|---|---|
| ESI-MS | Negative | [M-H]⁻ | 195.14 |
| ESI-MS/MS | Negative | [M-H-H₂O]⁻ | 177.13 |
| ESI-MS/MS | Negative | [M-H-CO₂]⁻ | 151.15 |
| EI-MS | Positive | [M]⁺ | 196.15 |
| EI-MS | Positive | [M-OH]⁺ | 179.14 |
| EI-MS | Positive | [M-COOH]⁺ | 151.15 |
*Molecular weight of this compound (C₁₂H₂₀O₂) is 196.29 g/mol .
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, as a saturated carboxylic acid, is expected to show several characteristic absorption bands.
The most prominent feature is the very broad O-H stretching vibration of the carboxyl group, which typically appears as a wide band from approximately 2500 cm⁻¹ to 3300 cm⁻¹. Superimposed upon this broad band are the sharp C-H stretching vibrations of the aliphatic decahydronaphthalene ring and the methylene group, which occur between 2850 and 3000 cm⁻¹.
Another key diagnostic peak is the strong and sharp carbonyl (C=O) stretch, which for a saturated, dimerized carboxylic acid, is expected around 1700-1725 cm⁻¹. Finally, a C-O stretching vibration can be observed in the fingerprint region, typically between 1210 and 1320 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| O-H stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Very Broad |
| C-H stretch | Alkane (C-H) | 2850 - 3000 | Sharp, on top of O-H band |
| C=O stretch | Carbonyl (-C=O ) | 1700 - 1725 | Strong, Sharp |
| C-O stretch | Carboxylic Acid (-C-O ) | 1210 - 1320 | Medium to Strong |
Chromatographic Separation Techniques for Complex Organic Acids
Chromatography is a laboratory technique for the separation of a mixture. It involves passing the mixture dissolved in a "mobile phase" through a "stationary phase," which separates the analyte from other molecules in the mixture based on differential partitioning between the two phases.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of organic acids. For a compound like this compound, reversed-phase HPLC is the most common method.
In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form and to achieve sharp, symmetrical peaks, the mobile phase is usually acidified, often with small amounts of phosphoric acid or acetic acid. Detection is commonly performed using a UV detector set at a low wavelength (around 210 nm) to detect the carboxyl group's absorbance.
Table 4: Typical HPLC Parameters for Organic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acidifier (e.g., 0.1% H₃PO₄) |
| Elution | Isocratic or Gradient |
| Flow Rate | 0.8 - 1.5 mL/min |
| Detector | UV at ~210 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Direct analysis of free carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to produce broad, tailing peaks.
To overcome these issues, derivatization is frequently employed. The carboxylic acid is converted into a more volatile and less polar derivative, most commonly a methyl ester, prior to injection. This process significantly improves peak shape and analytical performance.
Alternatively, specialized GC columns designed for the analysis of free fatty acids (FFAP) can be used for direct analysis without derivatization. The complexity of related mixtures, such as naphthenic acids found in petroleum, has led to the use of advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC), which provides vastly superior separation power, especially for resolving complex isomeric mixtures.
Ion Chromatography (IC) and Capillary Electrophoresis (CE)
Ion chromatography is a powerful technique for the analysis of ionic compounds, particularly organic acids. metrohm.com For this compound, which possesses a carboxylic acid group, IC with suppressed conductivity detection is an ideal method for quantification and impurity profiling. thermofisher.com The separation is based on the interaction of the ionized analyte with an ion-exchange stationary phase.
The process involves injecting the sample into a high-performance liquid chromatography (HPLC) system equipped with an anion-exchange column. thermofisher.com A typical eluent would be an aqueous sodium hydroxide (B78521) gradient, which separates the target acid from other anionic species in the sample matrix. morana-rtd.com Following the analytical column, a suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte, allowing for highly sensitive detection. thermofisher.com This method offers excellent resolution for separating the target acid from inorganic anions and other organic acids that may be present as impurities. thermofisher.com
Table 1: Illustrative Ion Chromatography Parameters for Organic Acid Analysis
| Parameter | Condition | Rationale |
| IC System | High-Performance IC System | Ensures precise flow and pressure for reproducible chromatography. |
| Column | Anion-exchange column (e.g., Dionex IonPac AS11-HC) thermofisher.com | Provides high capacity and efficient separation of a wide range of organic acids. thermofisher.com |
| Eluent | Sodium Hydroxide (NaOH) Gradient (e.g., 1 mM to 60 mM) thermofisher.com | Allows for the elution of both weakly and strongly retained anionic analytes. |
| Flow Rate | 1.0–1.5 mL/min morana-rtd.com | Optimizes separation efficiency and analysis time. |
| Detection | Suppressed Conductivity thermofisher.com | Offers high sensitivity and specificity for ionic analytes by minimizing background noise. thermofisher.com |
| Injection Volume | 10–25 µL | Standard volume for achieving good sensitivity without overloading the column. |
Capillary Electrophoresis is a high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.govsemanticscholar.org It is particularly well-suited for the analysis of charged species and chiral separations, making it a valuable tool for characterizing this compound.
In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate (B84403) or borate (B1201080) buffer, at a pH where the carboxylic acid group is deprotonated, conferring a negative charge on the molecule. ufmg.br When a high voltage is applied across the capillary, the analyte migrates towards the anode, but is carried towards the cathode (and the detector) by the electroosmotic flow (EOF). ufmg.br Separation occurs because different ions migrate at different velocities based on their electrophoretic mobility. semanticscholar.org CE offers advantages of short analysis times, high separation efficiency, and extremely low sample and reagent consumption. semanticscholar.org
Table 2: Potential Capillary Electrophoresis Parameters
| Parameter | Condition | Rationale |
| CE System | Commercial Capillary Electrophoresis System | Provides stable voltage, temperature control, and sensitive detection. |
| Capillary | Fused-Silica Capillary (e.g., 50 µm i.d., 50-60 cm total length) ufmg.br | Standard dimension for achieving high efficiency separations. |
| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate Buffer (pH 8-9) | Maintains a constant pH to ensure consistent ionization of the analyte. |
| Applied Voltage | 20–30 kV | High voltage drives the electrophoretic separation and reduces analysis time. |
| Detection | Diode Array Detector (DAD) at 200-220 nm | Allows for detection of the analyte based on its UV absorbance. |
| Injection Mode | Hydrodynamic (Pressure) Injection | A simple and reproducible method for introducing a small plug of sample. |
Hyphenated Techniques (e.g., GC-MS, LC-MS, LC-NMR)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification in a single analysis.
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. unar.ac.id Direct analysis of this compound by GC is challenging due to its polarity and low volatility. Therefore, a derivatization step is required to convert the carboxylic acid into a less polar, more volatile ester (e.g., a methyl ester) or a silyl (B83357) derivative. uzh.ch
After derivatization, the sample is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). uzh.ch The separated components then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules (typically via electron ionization, EI) and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This mass spectrum acts as a chemical fingerprint, which can be compared against spectral libraries like the NIST database for positive identification. who.int
Table 3: Representative GC-MS Method Parameters
| Parameter | Condition | Rationale |
| Derivatization Agent | Diazomethane (for methylation) or BSTFA (for silylation) uzh.ch | Increases volatility and thermal stability of the analyte for GC analysis. |
| GC Column | ZB-5ms (30 m x 0.25 mm i.d., 0.25 µm film) or equivalent uzh.ch | A robust, general-purpose column providing good resolution for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow rate | Inert gas that carries the sample through the column without reacting. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C at 10°C/min) | Separates compounds based on their boiling points and column interactions. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching. |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification; SIM is used for sensitive quantification of specific analytes. |
LC-MS is arguably the most powerful and versatile technique for the analysis of non-volatile compounds like this compound. It combines the high-resolution separation of liquid chromatography with the sensitive and selective detection of mass spectrometry, eliminating the need for derivatization. uni-wuppertal.de
A reversed-phase HPLC method using a C18 column is typically employed. nih.gov The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid additive such as formic acid or acetic acid. lcms.cz The acid additive ensures the analyte is in its neutral form, leading to better chromatographic peak shape and improved ionization efficiency. lcms.cz
The eluent from the LC column is directed into an electrospray ionization (ESI) source, which is well-suited for polar molecules. For an acid, ESI in negative ion mode is typically used, which generates the deprotonated molecular ion [M-H]⁻. nih.gov This provides molecular weight information. For unambiguous confirmation, tandem mass spectrometry (MS/MS) can be used, where the [M-H]⁻ ion is fragmented to produce a characteristic pattern of product ions. nih.goveurl-pesticides.eu
Table 4: Typical LC-MS/MS Parameters for a Related Acid (1-Naphthylacetic Acid)
| Parameter | Condition | Source |
| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | Standard for separation of moderately polar organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |
| Ionization | Electrospray Ionization (ESI), Negative Mode | Ideal for generating ions from polar, acidic compounds. nih.gov |
| MS/MS Transition | Precursor Ion [M-H]⁻ → Product Ion(s) | Provides high selectivity and confirmation of identity. For a related compound, 1-naphthylacetic acid, the transition is m/z 185.1 → 140.9. nih.gov |
| Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) MS | QqQ is excellent for quantification; TOF provides high mass accuracy for confirmation. nih.gov |
LC-NMR directly couples an LC system with an NMR spectrometer, allowing for the acquisition of detailed NMR spectra of compounds as they elute from the column. slideshare.net This technique is unparalleled for the definitive structural elucidation of unknown impurities or isomers without the need for off-line isolation.
After separation on the LC, the analyte peak of interest can be diverted into the NMR flow cell. In "stopped-flow" mode, the chromatographic flow is halted while the analyte is in the detector, allowing sufficient time to acquire more complex and sensitive NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC). slideshare.net This provides unambiguous structural information, including the connectivity of atoms and stereochemical relationships, which is invaluable for characterizing the complex decahydronaphthalene ring system and its substituents. slideshare.net
X-ray Crystallography for Absolute Stereochemistry Determination
While spectroscopic techniques can provide information about relative stereochemistry, X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov Given the multiple chiral centers in this compound, this technique is essential for definitively assigning the three-dimensional arrangement of its atoms.
The process begins with the growth of a high-quality, single crystal of the compound. nih.gov Often, the free acid may not crystallize readily, so it is common practice to form a salt with a suitable counterion. If the compound is a racemate, a chiral amine can be used to separate the enantiomers and crystallize one as a diastereomeric salt. nih.gov For a known enantiomer, forming a salt with a heavy atom (e.g., a bromide or iodide salt) can aid in the determination of the absolute structure. nih.gov
The crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. The absolute stereochemistry is typically confirmed by calculating the Flack parameter, where a value close to zero indicates the correct enantiomer has been modeled. nih.gov
Table 5: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value | Description |
| Chemical Formula | C₁₂H₁₉O₂·C₄H₁₁N | Example for a salt with a chiral amine. |
| Formula Weight | 265.38 g/mol | Molecular weight of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. nih.gov |
| Space Group | P2₁ | A common non-centrosymmetric space group for chiral molecules. nih.gov |
| a, b, c (Å) | a = 10.5, b = 6.2, c = 12.1 | Unit cell dimensions. |
| β (°) | 98.5° | Unit cell angle for a monoclinic system. nih.gov |
| Volume (ų) | 780.4 | Volume of the unit cell. |
| Z | 2 | Number of molecules in the unit cell. |
| Temperature (K) | 150 K | Data is often collected at low temperatures to reduce thermal motion. nih.gov |
| Flack Parameter | 0.0(1) | A value near zero confirms the assigned absolute configuration. nih.gov |
Computational and Theoretical Investigations of Decahydro Naphthalen 1 Yl Acetic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to investigating the properties of decahydronaphthalene (B1670005) derivatives. DFT is widely used for its balance of computational cost and accuracy in predicting molecular structures, energies, and electronic properties. researchgate.net For large organic molecules, it is often crucial to employ DFT methods that include corrections for long-range van der Waals (vdW) forces to accurately model non-covalent interactions, such as those that govern adsorption on surfaces. researchgate.net The choice of the specific functional within DFT is also critical, as different functionals can vary significantly in their ability to predict the relative energies of isomers. uwa.edu.au
The (Decahydro-naphthalen-1-YL)-acetic acid molecule is built upon the decalin (bicyclo[4.4.0]decane) ring system, which exists as two distinct geometric isomers (diastereomers): cis-decalin and trans-decalin. libretexts.orgwikipedia.org These isomers arise from the way the two cyclohexane (B81311) rings are fused together and cannot be interconverted without breaking covalent bonds. libretexts.org
trans-Decalin: In the trans isomer, the ring-junction hydrogens are on opposite sides of the molecule. This configuration locks both six-membered rings into a relatively rigid chair conformation, preventing ring-flipping. libretexts.orgwikipedia.org Consequently, a substituent on the trans-decalin skeleton is fixed in either an axial or equatorial position. libretexts.org
cis-Decalin: In the cis isomer, the ring-junction hydrogens are on the same side of the molecule. youtube.com This isomer is conformationally flexible and can undergo a chair-flipping process, similar to cyclohexane. wikipedia.org This ring inversion occurs with an energy barrier of approximately 14 kcal/mol and results in the interconversion of axial and equatorial substituents. libretexts.org
Computational studies have established that trans-decalin is energetically more stable than cis-decalin by about 2 kcal/mol. libretexts.org This energy difference is primarily attributed to unfavorable non-bonded interactions within the more compact, concave structure of the cis isomer. libretexts.org For this compound, the position of the acetic acid group (on which of the 10 carbons) and its stereochemistry (axial vs. equatorial) further multiply the number of possible conformers, each with a distinct energy level that can be calculated to determine the most stable structures.
| Isomer | Relative Stability | Conformational Flexibility | Key Structural Feature |
|---|---|---|---|
| trans-Decalin | More stable (~2 kcal/mol) libretexts.org | Rigid, Conformationally "frozen" libretexts.orgwikipedia.org | Ring-junction hydrogens are on opposite sides. youtube.com |
| cis-Decalin | Less stable libretexts.org | Flexible, Undergoes ring-flipping wikipedia.org | Ring-junction hydrogens are on the same side. youtube.com |
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical transformation. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
A pertinent example is the DFT study of the dehydrogenation of decalin to naphthalene (B1677914), a reaction relevant to hydrogen storage technologies. researchgate.net Computational investigations on platinum surfaces revealed that the reaction pathway and its favorability depend on both the decalin isomer and the catalyst's crystal facet. researchgate.net Key findings from such studies include:
The dehydrogenation of cis-decalin is more favorable than that of trans-decalin on a stepped Pt(211) surface. researchgate.net
By calculating the Gibbs free energy for each elementary step, it was determined that the energy barrier to desorb the final product (naphthalene) from the catalyst surface is significantly higher than the barriers for the individual C-H bond-breaking steps. researchgate.net
Theoretical methods like Transition State Theory (TST) can be combined with quantum chemical energy calculations to estimate reaction rates and understand the kinetic features of synthetic pathways. nih.gov
The electronic structure of a molecule governs its reactivity. Quantum chemistry provides various descriptors that quantify this relationship. For a molecule like this compound, these descriptors can predict its behavior in chemical and biological systems.
Quantitative Structure-Activity Relationship (QSAR) studies on other carboxylic acid derivatives demonstrate the utility of such descriptors. nih.govnih.gov In these studies, properties derived from computational models are correlated with experimentally observed activities. Commonly used descriptors include:
Electronic Descriptors: Partial atomic charges, dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov
Topological and Steric Descriptors: Molecular mass, connectivity indices, and molecular volume, which describe the size, shape, and branching of the molecule. nih.govnih.gov
For the decalin moiety itself, DFT studies have shown that its interaction with surfaces like platinum is dominated by van der Waals forces rather than strong chemical bonding, indicating a physisorption-type interaction. researchgate.net This suggests that the electronic character of the saturated rings primarily influences reactivity through steric hindrance and conformational constraints rather than direct orbital interactions in such systems.
Molecular Dynamics Simulations for Conformational Flexibility
While quantum chemical calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.
MD simulations have been performed on liquid trans- and cis-decalins to understand their structural and energetic properties in a condensed phase. semanticscholar.org Such simulations are crucial for bridging the gap between the behavior of an isolated molecule and its properties in bulk. A key challenge in MD is the development of an accurate force field—a set of parameters that defines the potential energy of the system. For decalin, studies have shown the extreme importance of correctly parameterizing the Lennard-Jones (LJ) potential, which describes the van der Waals forces. semanticscholar.org This ensures that the simulations can reproduce experimentally observed properties like density. semanticscholar.org These simulations allow for the analysis of the interplay between electrostatic and van der Waals forces that govern the behavior of these non-polar molecules in the liquid state. semanticscholar.org
While specific MD simulations on this compound within an enzyme are not widely published, the biocatalytic context for its core structure, decalin, is known. For instance, some bacterial strains, such as Rhodococcus species, are capable of the aerobic biotransformation of decalin. sigmaaldrich.com This points to the existence of enzymes that can bind and metabolize this molecule.
MD simulations are an ideal tool for investigating such enzyme-substrate interactions. A typical computational workflow would involve:
Docking: The substrate, this compound, would first be docked into the active site of a candidate enzyme (e.g., a hydroxylase from Rhodococcus) using molecular docking software. This provides a plausible initial binding pose.
System Setup: The resulting enzyme-substrate complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
MD Simulation: An MD simulation is run for tens to hundreds of nanoseconds. The resulting trajectory would be analyzed to:
Assess the stability of the substrate in the binding pocket.
Identify key amino acid residues involved in binding through hydrogen bonds or hydrophobic interactions.
Observe conformational changes in both the substrate and the enzyme upon binding.
Understand how the enzyme might orient the substrate for a chemical reaction.
This approach provides dynamic insights into the molecular recognition events that precede biocatalysis.
Acid Dissociation Constant (pKa) Predictions and Substituent Effects
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that quantifies the acidity of a molecule in solution. For this compound, the pKa value is determined by the dissociation of the carboxylic acid proton. Computational chemistry provides powerful tools to predict pKa values, offering insights into molecular properties without the need for empirical measurement. nih.govresearchgate.net These predictions are crucial for understanding the behavior of the compound in various chemical and biological environments.
Theoretical pKa calculations for carboxylic acids are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, combined with a continuum solvation model to account for the effect of the solvent (usually water). acs.orgrdd.edu.iqresearchgate.net The accuracy of these predictions depends on the chosen level of theory, basis set, and the solvation model employed. osti.govresearchgate.net Common approaches involve calculating the Gibbs free energy change (ΔG) for the dissociation reaction in solution. mdpi.com
Several computational protocols have been developed to achieve high accuracy in pKa prediction. These methods often utilize thermodynamic cycles to calculate the free energy of dissociation. rdd.edu.iqresearchgate.net The use of DFT with hybrid functionals like B3LYP or M06-2X, coupled with Pople-style basis sets such as 6-31+G(d,p) and a Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), has been shown to yield pKa values for carboxylic acids with mean unsigned errors of less than one pKa unit. acs.orgosti.gov
Table 1: Overview of Selected Computational Methods for Carboxylic Acid pKa Prediction This table is interactive. You can sort the data by clicking on the column headers.
| Method/Functional | Basis Set | Solvation Model | Typical Mean Unsigned Error (pKa units) | Reference |
|---|---|---|---|---|
| M06-2X | 6-31+G(d,p) | SMDsSAS | 0.9 | osti.gov |
| B3LYP | 6-31+G(d,p) | PCM | 1.3 | osti.gov |
| Complete Basis Set (CBS-QB3) | - | CPCM | < 0.5 | acs.org |
| HF | STO-3G | - | Correlates well with experimental data | rdd.edu.iqresearchgate.net |
| PM3 | - | COSMO | 1.0 - 1.5 (for amines, indicative) | researchgate.net |
Detailed Research Findings
While specific, peer-reviewed computational studies on the pKa of this compound are not prominent in the literature, the pKa can be estimated by analogy to structurally similar alicyclic carboxylic acids. The acidity of the carboxylic acid group is primarily influenced by the inductive effect of the decahydronaphthalene (decalin) ring system. The saturated aliphatic nature of the decalin ring means it acts as a weak electron-donating group relative to hydrogen, which would suggest a pKa value slightly higher than that of acetic acid (pKa ≈ 4.76).
The key area of theoretical investigation lies in understanding how substituents on the decalin ring would modulate the acidity of the carboxylic acid moiety. The effect of a substituent is transmitted through the sigma-bond framework (inductive effect) and is highly dependent on its electronegativity and its distance from the carboxyl group. pressbooks.pub
Electron-Withdrawing Groups (EWGs): Substituents that are more electronegative than carbon, such as halogens (-F, -Cl), nitro (-NO2), or cyano (-CN) groups, exert a negative inductive effect (-I). This effect withdraws electron density from the carboxyl group, stabilizing the resulting carboxylate anion (R-COO⁻) formed upon deprotonation. ucsb.eduresearchgate.net This stabilization of the conjugate base shifts the dissociation equilibrium to the right, resulting in a stronger acid and a lower pKa value. pressbooks.pubpsu.edu The acid-strengthening effect is distance-dependent, diminishing as the substituent moves further away from the carboxylic acid group. pressbooks.pub
Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-CH3) or hydroxyl (-OH) groups (when not positioned to form hydrogen bonds) can act as electron-donating groups through a positive inductive effect (+I). These groups push electron density towards the carboxyl group, which destabilizes the negatively charged carboxylate anion. ucsb.eduresearchgate.net This destabilization of the conjugate base makes deprotonation less favorable, leading to a weaker acid and a higher pKa value.
The stereochemistry of the decalin ring (cis or trans fusion) and the position of the substituent (axial or equatorial) can also have a subtle influence on the pKa by altering the geometry and the through-space distance between the substituent and the carboxyl group.
The following interactive table provides a theoretical prediction of how various substituents at different positions on the decahydronaphthalene ring might affect the pKa of this compound, based on established principles of physical organic chemistry. pressbooks.pub The baseline pKa is assumed to be approximately 4.8.
Table 2: Predicted Substituent Effects on the pKa of this compound This table is interactive. You can sort the data by clicking on the column headers or filter by entering text in the search box.
| Substituent | Position on Decalin Ring | Predicted Effect on Acidity | Predicted pKa (Approximate) |
|---|---|---|---|
| -H (unsubstituted) | - | Baseline | ~4.8 |
| -F | C-2 | Strong Increase | ~3.0 - 3.5 |
| -F | C-10 | Moderate Increase | ~4.0 - 4.3 |
| -Cl | C-2 | Strong Increase | ~3.2 - 3.7 |
| -Cl | C-10 | Moderate Increase | ~4.2 - 4.5 |
| -NO₂ | C-4 | Strong Increase | ~3.5 - 4.0 |
| -CH₃ | C-4 | Slight Decrease | ~4.9 - 5.0 |
| -OH | C-8 | Slight Increase | ~4.6 - 4.7 |
These computational and theoretical considerations demonstrate that the acidity of this compound can be finely tuned by the introduction of substituents on the decalin framework. The predictive power of modern computational methods allows for the rational design of derivatives with specific pKa values. nih.govchemrxiv.org
Applications in Advanced Organic Synthesis and Materials Science
(Decahydro-naphthalen-1-YL)-acetic acid as a Chiral Building Block
The intrinsic chirality of the decalin scaffold makes its derivatives, including this compound, valuable as chiral building blocks. uwindsor.ca Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org
Role in Asymmetric Synthesis of Complex Molecular Architectures
In asymmetric synthesis, the goal is to create chiral molecules with a specific three-dimensional arrangement, a critical aspect in the synthesis of natural products and pharmaceuticals. uwindsor.canih.govtaylorfrancis.com Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, are a fundamental strategy for achieving this. uwindsor.ca The defined stereochemistry of the decalin ring system in this compound can be used to influence the stereochemical course of reactions.
When used as a chiral auxiliary, the acid can be coupled to an achiral substrate. The rigid, chair-like conformations of the decalin structure create a sterically defined environment that can direct the approach of reagents to one face of the reacting molecule, leading to the formation of one stereoisomer in preference to others. wikipedia.orgresearchgate.net After the desired chiral center has been created, the auxiliary can be cleaved and potentially recycled. wikipedia.org While specific examples detailing the use of this compound as a chiral auxiliary are not prevalent in readily available literature, its structural motifs are analogous to other chiral carboxylic acids and decalin-based structures successfully employed in the asymmetric synthesis of complex molecules like natural products. nih.govnih.gov
Table 1: Examples of Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type of Reaction | Example of Application |
| Evans' Oxazolidinones | Aldol (B89426) Reactions, Alkylations | Synthesis of polyketide natural products |
| Oppolzer's Camphorsultam | Alkylations, Aldol Reactions | Synthesis of chiral alcohols and amines |
| Myers' Pseudoephedrine | Asymmetric Alkylations | Synthesis of enantiomerically enriched α-substituted carboxylic acids |
| 8-Phenylmenthol | Diels-Alder Reactions | Control of cycloaddition stereochemistry |
This table presents well-established chiral auxiliaries to illustrate the concept of their application in asymmetric synthesis.
Precursor for Scaffold Diverse Libraries
The synthesis of libraries of structurally diverse small molecules is a cornerstone of modern drug discovery and chemical biology. nih.govcam.ac.ukrsc.org These libraries are screened to identify new bioactive compounds. nih.govplos.org this compound, with its multiple stereocenters and functional handle (the carboxylic acid), is a potential starting point for creating such libraries.
The decalin core provides a rigid, three-dimensional scaffold. uwindsor.ca The carboxylic acid group can be readily converted into a wide range of other functional groups (e.g., esters, amides, alcohols) through standard chemical transformations. Each of these new functional groups can then be a point for further diversification, allowing for the rapid generation of a multitude of distinct compounds from a common precursor. This approach, known as diversity-oriented synthesis, aims to populate chemical space with a wide array of molecular architectures. cam.ac.uk The inherent stereochemistry of the decalin scaffold adds another layer of diversity to the library, as different stereoisomers can exhibit distinct biological activities.
Integration into Polymeric Materials
The properties of this compound, specifically its carboxylic acid functionality and its bulky, aliphatic decalin core, suggest potential applications in polymer science.
Potential as a Monomer for Polymer Synthesis
The carboxylic acid group of this compound allows it to act as a monomer in polycondensation reactions. For instance, it could react with a diol to form a polyester. The incorporation of the bulky and rigid decalin unit into the polymer backbone would be expected to significantly influence the properties of the resulting material. It could increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable compared to polyesters derived from more flexible, linear aliphatic acids. While direct polymerization of this specific monomer is not widely documented, the synthesis of polyesters from various carboxylic acids and diols is a fundamental and extensively used industrial process.
Application as a Modifier for Enhanced Material Properties
This compound can also be used as a modifier to alter the properties of existing polymers. This can be achieved through post-polymerization modification, where the acid is grafted onto a pre-formed polymer chain. utexas.edunih.gov For example, it could be reacted with a polymer containing hydroxyl or amine groups to introduce the decalin moiety as a side chain.
The introduction of the bulky, hydrophobic decalin group could enhance properties such as:
Thermal Stability: The rigid structure can increase the thermal resistance of the polymer.
Mechanical Strength: The rigid side chains can improve the stiffness and hardness of the material.
Hydrophobicity: The aliphatic nature of the decalin ring can increase the water-repelling properties of the polymer surface.
This approach of using functional small molecules to tailor polymer properties is a common strategy in the development of advanced materials for specific applications. mdpi.comresearchgate.net
Table 2: Potential Effects of Incorporating Decalin Moieties into Polymers
| Property | Expected Change | Rationale |
| Glass Transition Temp. (Tg) | Increase | The rigid bicyclic structure restricts chain mobility. |
| Mechanical Strength | Increase | Increased stiffness and resistance to deformation. |
| Solubility | Decrease in polar solvents | The hydrophobic aliphatic rings reduce affinity for polar media. |
| Thermal Stability | Increase | The stable C-C bonds of the decalin ring enhance thermal resistance. |
This table outlines the theoretical effects of incorporating a decalin structure into a polymer backbone, based on general principles of polymer science.
Utility in the Production of Fine Chemicals and Intermediates
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances. mallakchemicals.commlunias.comqingmupharm.comevonik.com this compound serves as a valuable intermediate in the synthesis of more complex molecules within this category. mallakchemicals.com
The decalin ring system is a common structural feature in a wide variety of biologically active natural products, including steroids and terpenoids. The synthesis of these complex targets often involves the construction of a decalin core early in the synthetic route. This compound, as a pre-formed decalin structure with a versatile carboxylic acid handle, can be a strategic starting material. This allows chemists to bypass the often-challenging steps of constructing the bicyclic system and focus on the elaboration of other parts of the molecule. For instance, the acetic acid side chain can be elongated or transformed to build the specific structural features required for the target molecule's biological activity. nih.govnih.govnih.gov While specific industrial applications for this exact compound are not publicly detailed, its potential as a key intermediate is clear from its structural similarity to precursors used in the synthesis of various bioactive compounds. nih.govnih.gov
Future Research Directions for Decahydro Naphthalen 1 Yl Acetic Acid
Exploration of Novel Stereoselective Synthetic Pathways and Methodologies
The controlled synthesis of specific stereoisomers of (Decahydro-naphthalen-1-YL)-acetic acid is a primary challenge and a significant area for future investigation. The biological and material properties of decalin derivatives are often highly dependent on their three-dimensional structure. hkust.edu.hk Therefore, developing new synthetic routes that provide precise control over stereochemistry is crucial.
Future research should focus on asymmetric catalytic methods to access enantiomerically pure forms of the target molecule. Promising strategies include:
Asymmetric Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for constructing the decalin ring system. researchgate.netnih.gov An emerging area of interest is the use of chiral catalysts, such as ytterbium-based systems, in inverse-electron-demand Diels-Alder reactions to produce highly functionalized and enantiomerically enriched cis-decalin derivatives. nih.gov Research could adapt these methods for precursors of this compound.
Stereoselective Annulation Reactions: Double Michael additions have proven effective for the stereoselective synthesis of cis-decalin systems. rsc.orgresearchgate.net Future work could explore the use of novel chiral phase-transfer catalysts or organocatalysts to guide the stereochemical outcome of these annulation reactions, providing access to different diastereomers.
Enzymatic and Bio-catalytic Approaches: The use of enzymes, such as engineered Diels-Alderases, presents a novel frontier for constructing the decalin skeleton with high stereospecificity. nih.gov Research into enzymes capable of acting on naphthalene-derived precursors could lead to highly sustainable and selective synthetic pathways.
Organocatalyzed Cascade Reactions: Developing cascade reactions that form multiple C-C bonds and stereocenters in a single pot is a key goal. Organic amine catalysts have been used in consecutive Michael/Aldol (B89426) annulation sequences to build functionalized decalin derivatives with high stereoselectivity. researchgate.net
A key objective will be the development of modular synthetic routes that allow for the selective synthesis of any desired diastereomer of this compound by tuning the catalyst, reagents, or reaction conditions. nih.gov
Development of Highly Efficient and Sustainable Catalytic Systems
The hydrogenation of a naphthalene (B1677914) precursor, such as 1-naphthaleneacetic acid, is the most direct route to the decahydronaphthalene (B1670005) core. wikipedia.org Developing efficient and sustainable catalytic systems for this transformation is a critical research direction. While catalysts like palladium on carbon (Pd/C), platinum, and nickel are commonly used for hydrogenation, future efforts will target greener and more cost-effective alternatives. vapourtec.comyoutube.com
Key areas for future research include:
Heterogeneous Catalysis: The focus will be on creating robust, recyclable heterogeneous catalysts. rsc.org This includes exploring non-precious metal catalysts (e.g., nickel, copper) supported on novel materials like nanostructured carbons, metal-organic frameworks (MOFs), or natural polymers to enhance activity and selectivity. rsc.org For instance, ruthenium-tin-boron catalysts supported on alumina (B75360) have shown promise in the selective hydrogenation of fatty acid esters to alcohols, a methodology that could be adapted. tue.nl
Homogeneous Catalysis: While heterogeneous catalysts are often preferred for ease of separation, homogeneous catalysts can offer superior activity and selectivity under milder conditions. rsc.orgtue.nl Research into well-defined transition metal complexes, potentially with bifunctional ligands that can activate both the hydrogen molecule and the substrate, could lead to highly efficient systems.
Biocatalysis: The use of whole-cell or isolated enzyme systems for hydrogenation represents a highly sustainable approach. Laccase-based systems, for example, have been explored for various green synthetic applications and could be investigated for transformations of naphthalene derivatives. rsc.org
Catalyst Deactivation Studies: A significant challenge in catalytic hydrogenation is catalyst deactivation. utwente.nl Future studies should investigate the mechanisms of deactivation (e.g., coking, poisoning) and develop strategies to improve catalyst longevity, such as optimizing support materials or reaction conditions.
The table below summarizes potential catalytic systems for future exploration in the synthesis of this compound.
| Catalyst System | Support/Ligand | Potential Advantages | Research Focus |
| Noble Metals | Nanostructured Carbon, Alumina | High activity, proven efficacy. researchgate.net | Improving recyclability, reducing metal leaching, achieving higher stereoselectivity. |
| Non-Precious Metals (Ni, Cu) | Zeolites, MOFs | Lower cost, higher abundance. | Enhancing activity and stability, preventing side reactions. |
| Bimetallic Catalysts (e.g., Ru-Sn) | Metal Oxides (Al2O3, ZrO2) | Enhanced selectivity towards specific products. tue.nlutwente.nl | Optimizing metal ratios and supports for the hydrogenation of the naphthalene ring while preserving the carboxylic acid. |
| Homogeneous Complexes (e.g., Ru, Rh) | Chiral Phosphine (B1218219) Ligands | High selectivity, mild reaction conditions. rsc.org | Catalyst recovery and reuse, application in asymmetric hydrogenation. |
| Biocatalysts | Immobilized Enzymes/Whole Cells | High sustainability, high specificity, mild conditions. rsc.org | Enzyme discovery and engineering, process optimization for industrial scale. |
Computational Design and Optimization of Functionalized Decalin Derivatives
In silico methods are becoming indispensable tools for accelerating the design and discovery of new molecules and reaction pathways. researchgate.net For a molecule as complex as this compound, computational chemistry offers a powerful approach to navigate the vast chemical space of its isomers and functionalized derivatives.
Future research directions in this area include:
Modeling Reaction Mechanisms: Using Density Functional Theory (DFT), researchers can model the transition states and reaction pathways for various synthetic routes. frontiersin.orgfrontiersin.org This can help rationalize observed stereoselectivities and guide the design of new catalysts and reaction conditions to favor the formation of a desired isomer.
Predicting Stereochemical Outcomes: Molecular mechanics and DFT calculations can be used to predict the relative thermodynamic stabilities of different cis/trans and diastereomeric isomers of this compound and its derivatives. acs.org This knowledge is crucial for designing syntheses that are under thermodynamic control.
Virtual Screening and Property Prediction: Computational tools can be used to design and screen libraries of virtual functionalized decalin derivatives. By calculating properties such as binding affinity to biological targets or material properties, researchers can prioritize the synthesis of the most promising candidates. researchgate.net
Catalyst Design: Computational modeling can aid in the rational design of catalysts. For example, by understanding the interaction between a substrate and the active site of a metal-organic framework (MOF) or an enzyme, it is possible to computationally design modifications to the catalyst that would enhance its activity and selectivity for the desired transformation. frontiersin.orgnih.gov
The following table outlines key computational methods and their potential applications in the study of this compound.
| Computational Method | Application Area | Research Goal |
| Density Functional Theory (DFT) | Reaction Mechanism & Catalyst Design | Elucidate reaction pathways, calculate energy barriers, and design catalysts with enhanced selectivity. frontiersin.org |
| Molecular Dynamics (MD) Simulations | Conformational Analysis | Explore the conformational landscape of different stereoisomers and their interactions with solvents or biological targets. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Catalysis | Model reactions within an enzyme active site to understand the source of biocatalytic selectivity and to guide protein engineering efforts. |
| Molecular Docking & QSAR | Virtual Screening | Predict the interaction of functionalized derivatives with protein targets and build quantitative structure-activity relationship models. researchgate.netnih.gov |
Integration with Continuous Flow Chemistry and Sustainable Manufacturing Processes
Translating laboratory-scale syntheses into safe, efficient, and scalable manufacturing processes is a major challenge in chemical production. Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for hazardous reactions like catalytic hydrogenation. acsgcipr.orgucd.ie
Future research should focus on developing an integrated continuous flow synthesis for this compound. This would involve:
Flow Hydrogenation: Implementing the catalytic hydrogenation of the naphthalene precursor in a packed-bed or microreactor system. mdpi.comacs.org This approach enhances safety by minimizing the volume of pressurized hydrogen and flammable solvent at any given time, while also improving heat and mass transfer, leading to higher efficiency and selectivity. researchgate.netucd.ie
Multi-step Telescoped Synthesis: Connecting multiple reaction steps in a continuous sequence without isolating intermediates. flinders.edu.aunih.gov For example, a flow system could be designed to perform the initial hydrogenation, followed by in-line purification and a subsequent functionalization reaction on the decalin ring or the acetic acid moiety. nih.govuc.pt
In-line Analysis and Process Analytical Technology (PAT): Integrating spectroscopic tools (e.g., IR, NMR) directly into the flow stream allows for real-time monitoring of the reaction progress. acsgcipr.org This enables rapid optimization of reaction conditions (temperature, pressure, flow rate) and ensures consistent product quality.
Sustainable Solvents and Reagents: Flow chemistry is well-suited for the use of greener solvents, including supercritical fluids like CO2, which can facilitate catalyst separation and product isolation. acsgcipr.org
The table below contrasts batch and continuous flow approaches for the synthesis of this compound.
| Parameter | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk due to large volumes of hazardous materials (H2, flammable solvents). acsgcipr.org | Inherently safer due to small reaction volumes and better control. ucd.ie |
| Heat & Mass Transfer | Often limited, can lead to local hot spots and reduced selectivity. | Superior control, leading to better yields and selectivity. nih.gov |
| Scalability | Difficult and non-linear scale-up. | Easier to scale by running the system for longer or by "numbering-up" (parallel reactors). ucd.ie |
| Process Control | Manual or delayed sampling and analysis. | Real-time monitoring and automated control are possible. acsgcipr.org |
| Footprint & Efficiency | Large reactor vessels required. | Smaller footprint, higher space-time yield. ucd.ie |
Investigation of Unconventional Reactivity Patterns and Chemical Transformations
The unique three-dimensional structure of the this compound scaffold can be exploited to explore novel chemical reactions that are not readily achievable with simpler molecules. The steric hindrance and conformational rigidity of the decalin system can direct reactions to specific positions with high selectivity.
Future research in this domain could pursue:
Late-Stage C-H Functionalization: This powerful strategy involves directly converting C-H bonds on the decalin skeleton into C-C, C-N, or C-O bonds, avoiding the need for lengthy syntheses with pre-functionalized starting materials. acs.org Exploring photoredox or transition-metal-catalyzed C-H activation could provide access to a wide range of novel functionalized derivatives.
Radical Chemistry: Investigating radical reactions, such as high-temperature halogenations, could lead to unique poly-functionalized decalin structures. acs.org The regioselectivity of such reactions on the decalin-acetic acid scaffold would be a key point of investigation.
Biocatalytic Transformations: Using enzymes to perform selective oxidations (e.g., hydroxylation) at specific, unactivated C-H bonds on the decalin ring is a major goal. This approach mimics the way nature synthesizes complex terpenes and could provide access to valuable derivatives that are difficult to obtain through traditional chemistry.
Ring-Distortion and Rearrangement Chemistry: The strained nature of certain decalin isomers could be harnessed to drive skeletal rearrangements, leading to novel polycyclic frameworks. Photo-induced rearrangements, for example, have been used to transform related naphthalenone structures. dntb.gov.ua Exploring the reactivity of this compound under photochemical or strong acid/base conditions could uncover new and unexpected chemical transformations.
By pushing the boundaries of known chemical reactions and applying them to this complex scaffold, researchers can unlock new avenues for creating novel molecules with potentially valuable properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Decahydro-naphthalen-1-YL)-acetic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : Synthesis typically involves hydrogenation of naphthalene derivatives to form decahydronaphthalene, followed by functionalization with an acetic acid group. Optimization includes:
- Catalyst selection : Use transition-metal catalysts (e.g., Pd/C) for hydrogenation under controlled pressure .
- Reaction conditions : Introduce the acetic acid group via nucleophilic substitution or coupling reactions under reflux with bases (e.g., NaOH) to enhance reactivity .
- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate high-purity product .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to identify proton environments and carbon frameworks. For stereochemical analysis, employ NOESY or COSY to resolve spatial interactions .
- FT-IR : Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm) and hydrogenated naphthalene (C-H stretches in saturated systems) .
- Mass spectrometry : High-resolution ESI-MS provides molecular weight validation and fragmentation patterns .
Q. How can researchers quantify this compound in biological matrices?
- Methodological Answer :
- Sample preparation : Extract using solid-phase extraction (SPE) with C18 cartridges and acetonitrile/water gradients .
- Analytical technique : Utilize reversed-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for enhanced sensitivity. Calibrate with internal standards (e.g., deuterated analogs) to correct matrix effects .
Advanced Research Questions
Q. How can stereochemical complexities in this compound be resolved using crystallography?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/dichloromethane). Collect data with a CCD detector and refine using SHELXL .
- Key parameters : Analyze hydrogen-bonding networks (e.g., O-H···O interactions) and torsional angles to assign absolute configuration. For decahydronaphthalene, focus on chair/boat conformations .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Optimize geometries using B3LYP/6-31G(d) basis sets .
- Molecular docking : Simulate interactions with enzymes (e.g., hydrolases) to study binding affinities. Validate with experimental kinetic data .
Q. How do solvent polarity and crystallization conditions influence the polymorphic forms of this compound?
- Methodological Answer :
- Solvent screening : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to induce different crystal packing. Monitor via PXRD to identify polymorphs .
- Temperature gradients : Slow cooling from saturated solutions promotes larger, higher-quality crystals for diffraction studies .
Q. How can contradictory data between NMR and X-ray results be resolved during characterization?
- Methodological Answer :
- Dynamic effects in NMR : Variable-temperature NMR can reveal conformational flexibility (e.g., ring-flipping in decahydronaphthalene) that X-ray static structures may not capture .
- Complementary techniques : Validate with IR (hydrogen bonding) and computational models (molecular dynamics simulations) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
